N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-30-17-12-14-18(15-13-17)32(28,29)16-6-11-23(27)25-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)31-24/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFHVJCKAAXEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide, a compound featuring a benzothiazole moiety, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Research indicates that compounds with a benzothiazole backbone often exhibit significant biological activities, including:
- Antiviral Activity : Some derivatives have shown promising inhibitory effects against viruses such as MERS-CoV. For instance, compounds with similar structures exhibited IC50 values as low as 0.09 μM against MERS-CoV pseudovirus, indicating strong antiviral potential .
- Antimicrobial Properties : Benzothiazole derivatives have been explored for their antimicrobial effects. A review highlighted their synthesis and evaluation against various pathogens, suggesting that modifications to the benzothiazole structure can enhance activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Antiviral Research : A study focused on the synthesis of various benzothiazole derivatives revealed that structural modifications significantly impacted their inhibitory activity against MERS-CoV. The introduction of electron-withdrawing groups enhanced potency, while bulky substituents reduced it .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of benzothiazole-based compounds against resistant strains of bacteria. The results indicated that specific substitutions improved activity, highlighting the importance of chemical structure in determining biological outcomes .
- Antitumor Activity : In vitro studies demonstrated that certain derivatives of benzothiazole induced apoptosis in various cancer cell lines, suggesting potential for development as anticancer agents. The mechanism involved disruption of mitochondrial membrane potential and activation of caspase pathways .
Scientific Research Applications
Antiviral Properties
Research has indicated that derivatives of benzothiazole compounds exhibit antiviral properties. For instance, a related series of benzothiazole derivatives demonstrated inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with some compounds showing IC50 values as low as 0.09 μM . This suggests that N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide could be explored for similar antiviral applications.
Antimicrobial Activity
Benzothiazole derivatives have also been studied for their antimicrobial properties. A study on related compounds showed promising antibacterial and antifungal activities, indicating that modifications to the benzothiazole structure can enhance efficacy against various pathogens . The sulfonamide group in the target compound may contribute to these properties by enhancing solubility and bioavailability.
Case Study 1: Antiviral Screening
A recent study synthesized a series of benzothiazole derivatives, including this compound, for screening against MERS-CoV. The results indicated that structural modifications significantly influenced antiviral activity, with specific substitutions leading to enhanced inhibition rates .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, derivatives containing the benzothiazole core were evaluated against various bacterial strains. The findings highlighted the importance of the substituents on the benzothiazole ring in determining the overall antimicrobial potency. Compounds exhibiting strong activity were identified as potential leads for further development .
Comparison with Similar Compounds
Structural Analogs with Benzo[d]thiazole and Sulfonyl Groups
Table 1: Key Structural Analogs and Properties
Key Observations:
- Substituent Effects on Physicochemical Properties:
- Halogenated analogs (e.g., 3r with 4-Cl) exhibit higher yields (66%) compared to methoxy-substituted derivatives (3q, 51%), suggesting electron-withdrawing groups may enhance reaction efficiency .
- The 4-methoxy group in the target compound could improve solubility due to its electron-donating nature, analogous to 3q, which has a similar substituent .
- Fluorinated analogs (e.g., 941987-61-7) may exhibit altered pharmacokinetics, as fluorine often enhances metabolic stability .
- Spectral Comparisons:
- The absence of C=O IR bands in triazole derivatives () contrasts with the target compound, where the butanamide carbonyl (νC=O ~1680 cm⁻¹) is expected, as seen in .
- Aromatic protons in benzamide derivatives (e.g., 3q, 3r) resonate at δ 7.30–8.50 ppm, consistent with the target’s benzo[d]thiazole and sulfonyl aromatic systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2-(benzo[d]thiazol-2-yl)phenyl) derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzo[d]thiazol-2-yl derivatives typically involves Rh-catalyzed C-H amidation or condensation reactions with aryl isothiocyanates. For example, Rh catalysis enables direct functionalization of the thiazole core, while reactions with isothiocyanates yield thiourea intermediates, which can be cyclized under acidic or basic conditions to form oxadiazinanes or triazinanes . Optimization includes varying catalysts (e.g., Rh vs. acid), temperature (room temperature to 120°C), and solvent systems (pyridine for sulfonamide coupling). Yield improvements are achieved via stoichiometric control of reagents (e.g., excess sulfonyl chloride) and purification by flash chromatography .
Q. How are spectroscopic techniques (e.g., NMR, HRMS) utilized to confirm the structure of N-(2-(benzo[d]thiazol-2-yl)phenyl) derivatives?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for benzo[d]thiazole and sulfonyl phenyl groups), methoxy singlets (δ ~3.8 ppm), and coupling constants (e.g., J = 8–9 Hz for adjacent aromatic protons) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For example, a derivative with a trifluoromethyl group showed a calculated mass of 449.1024 vs. observed 449.1021 .
- Melting Points : Used to assess purity; derivatives with bulky substituents (e.g., naphthamide) exhibit higher melting points (~195°C) .
Q. What are the standard protocols for evaluating the biological activity of benzo[d]thiazol-2-yl sulfonamide derivatives?
- Methodological Answer :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) using broth microdilution .
- Antioxidant Activity : DPPH radical scavenging assays, with IC50 values compared to ascorbic acid controls .
- Cellular Uptake : Fluorescence microscopy for derivatives with fluorophore moieties (e.g., AIE/ESIPT-active probes) .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl vs. carbonyl linkers) influence the biological and photophysical properties of benzo[d]thiazol-2-yl derivatives?
- Methodological Answer :
- Sulfonyl vs. Carbonyl : Sulfonyl groups enhance metabolic stability and hydrogen-bonding capacity, critical for kinase inhibition (e.g., SphK1 inhibitors) . Carbonyl-linked derivatives (e.g., benzamides) exhibit improved π-π stacking, relevant to fluorescence properties in probes like MTPIM-HBT .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF3) increase lipophilicity (logP), enhancing membrane permeability, while methoxy groups improve solubility .
Q. What computational strategies are used to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to target proteins (e.g., SphK1, β-tubulin) using software like AutoDock Vina. For example, (E)-4-((4-chlorobenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide showed strong docking scores (−9.2 kcal/mol) against antimicrobial targets .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity. Triazolyl or azo linkages often enhance antibacterial potency due to improved target engagement .
Q. How can multi-step synthetic routes (e.g., cyclization, click chemistry) be designed to access structurally complex derivatives?
- Methodological Answer :
- Cyclization : Thiourea intermediates from aryl isothiocyanates are cyclized with POCl3 or amines to form 1,3,5-triazinanes (e.g., 86% yield under reflux) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables conjugation of thiazole cores with triazole moieties, as seen in Alzheimer’s drug leads targeting protein templating .
Q. What role do functional groups (e.g., methoxy, trifluoromethyl) play in modulating the compound’s pharmacokinetic profile?
- Methodological Answer :
- Methoxy Groups : Improve aqueous solubility (e.g., logS = −3.2 for 4-methoxy derivatives) but may reduce BBB penetration .
- Trifluoromethyl : Enhances metabolic stability (t1/2 > 6 h in liver microsomes) and binding to hydrophobic enzyme pockets (e.g., Nek2 inhibitors) .
- Sulfonamides : Increase plasma protein binding (>90%), requiring formulation optimization for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
